molecular formula C18H12O2S B12791256 Methanone, 2,3-thienediylbis(phenyl- CAS No. 63599-99-5

Methanone, 2,3-thienediylbis(phenyl-

Cat. No.: B12791256
CAS No.: 63599-99-5
M. Wt: 292.4 g/mol
InChI Key: QUEFWBUXWDHRBJ-UHFFFAOYSA-N
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Description

Methanone, 2,3-thienediylbis(phenyl-) is an organic compound with the molecular formula C18H12O2S It features a unique structure that includes a thiophene ring bonded to two phenyl groups through a methanone (carbonyl) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methanone, 2,3-thienediylbis(phenyl-) typically involves the reaction of thiophene derivatives with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .

Industrial Production Methods

While specific industrial production methods for Methanone, 2,3-thienediylbis(phenyl-) are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

Methanone, 2,3-thienediylbis(phenyl-) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methanone, 2,3-thienediylbis(phenyl-) has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methanone, 2,3-thienediylbis(phenyl-) involves its interaction with various molecular targets. The compound’s aromatic rings and carbonyl group allow it to participate in π-π interactions and hydrogen bonding, respectively. These interactions can influence the compound’s binding to proteins, enzymes, and other biomolecules, thereby modulating their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methanone, 2,3-thienediylbis(phenyl-) is unique due to the presence of both thiophene and phenyl groups, which confer distinct electronic and steric properties.

Properties

CAS No.

63599-99-5

Molecular Formula

C18H12O2S

Molecular Weight

292.4 g/mol

IUPAC Name

(2-benzoylthiophen-3-yl)-phenylmethanone

InChI

InChI=1S/C18H12O2S/c19-16(13-7-3-1-4-8-13)15-11-12-21-18(15)17(20)14-9-5-2-6-10-14/h1-12H

InChI Key

QUEFWBUXWDHRBJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(SC=C2)C(=O)C3=CC=CC=C3

Origin of Product

United States

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